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Compound of Interest

Compound Name: 5,7-Dihydroxychromone

Cat. No.: B1664638 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

5,7-Dihydroxychromone, a naturally occurring chromone with significant interest in medicinal

chemistry and drug development. This document presents a detailed analysis of its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by

experimental protocols and logical workflows.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 5,7-Dihydroxychromone.

¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

12.83 s - 5-OH

7.85 d 6.1 H-2

6.34 d 2.2 H-8

6.23 d 2.2 H-6

6.16 d 6.1 H-3

- br s - 7-OH

Solvent: DMSO-d₆

¹³C NMR (Carbon NMR) Data
Chemical Shift (δ) ppm Carbon Atom

182.5 C-4

164.2 C-7

161.8 C-5

157.5 C-9

155.0 C-2

110.8 C-3

105.0 C-10

99.2 C-6

94.5 C-8

Solvent: DMSO-d₆

IR (Infrared) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Broad O-H stretching (phenolic)

1660 Strong C=O stretching (γ-pyrone)

1620, 1580, 1480 Medium-Strong C=C stretching (aromatic)

1300-1000 Medium C-O stretching

Mass Spectrometry (MS) Data
The mass spectrum of 5,7-Dihydroxychromone exhibits a molecular ion peak corresponding

to its molecular weight. The fragmentation pattern is characteristic of the chromone scaffold.

Predicted m/z values for various adducts are provided below.[1]

Adduct Predicted m/z

[M+H]⁺ 179.03389

[M+Na]⁺ 201.01583

[M-H]⁻ 177.01933

[M+NH₄]⁺ 196.06043

[M+K]⁺ 216.98977

[M+H-H₂O]⁺ 161.02387

[M]⁺ 178.02606

Experimental Protocols
The following sections detail generalized yet comprehensive methodologies for obtaining the

spectroscopic data presented above. These protocols are based on standard practices for the

analysis of flavonoids and related phenolic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the chemical structure and connectivity of 5,7-Dihydroxychromone by

analyzing the chemical shifts and coupling constants of its ¹H and ¹³C nuclei.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a

frequency of 400 MHz or higher for proton NMR and 100 MHz or higher for carbon NMR.

Sample Preparation:

Weigh approximately 5-10 mg of purified 5,7-Dihydroxychromone.

Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred for its ability to dissolve a wide range of

compounds and for the observation of exchangeable protons (e.g., hydroxyl groups).

Transfer the solution to a standard 5 mm NMR tube.

If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS),

for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters

include a spectral width of 15-20 ppm, a sufficient number of scans to achieve a good signal-

to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider

spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a

larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically

necessary.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the

frequency-domain spectrum.

Phase correct the spectrum to obtain pure absorption lineshapes.

Baseline correct the spectrum to ensure a flat baseline.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1664638?utm_src=pdf-body
https://www.benchchem.com/product/b1664638?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reference the spectrum to the internal standard (TMS) or the residual solvent peak.

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the

respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 5,7-Dihydroxychromone by analyzing

the absorption of infrared radiation.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

Solid State (KBr Pellet Method):

Grind a small amount (1-2 mg) of dry 5,7-Dihydroxychromone with approximately 100-

200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a

fine, homogeneous powder is obtained.

Place a portion of the powder into a pellet press and apply pressure to form a thin,

transparent pellet.

Attenuated Total Reflectance (ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Data Acquisition:

Record a background spectrum of the empty sample compartment (for KBr pellet) or the

clean ATR crystal.

Place the sample in the spectrometer and acquire the sample spectrum.
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Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually

collected over a range of 4000 to 400 cm⁻¹.

Data Processing:

The spectrometer software automatically subtracts the background spectrum from the

sample spectrum.

The resulting transmittance or absorbance spectrum is then analyzed.

Identify the characteristic absorption bands and assign them to the corresponding functional

groups (e.g., O-H, C=O, C=C, C-O).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 5,7-
Dihydroxychromone to confirm its identity and aid in structural elucidation.

Instrumentation: A mass spectrometer, often coupled with a separation technique such as Gas

Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electrospray ionization (ESI)

and Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques for

this type of molecule.

Sample Preparation:

Prepare a dilute solution of 5,7-Dihydroxychromone in a suitable solvent (e.g., methanol,

acetonitrile). The concentration will depend on the sensitivity of the instrument but is typically

in the low µg/mL to ng/mL range.

For LC-MS, the sample is injected into the liquid chromatograph for separation before

entering the mass spectrometer. For direct infusion, the sample solution is introduced directly

into the ion source.

Data Acquisition:

The sample is ionized in the ion source.
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The resulting ions are separated based on their mass-to-charge ratio (m/z) in the mass

analyzer.

A full scan mass spectrum is acquired to identify the molecular ion peak.

Tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and

subjecting it to collision-induced dissociation (CID) to generate fragment ions, providing

further structural information.

Data Processing:

Analyze the mass spectrum to identify the peak corresponding to the molecular ion ([M]⁺,

[M+H]⁺, or [M-H]⁻).

Examine the isotopic pattern of the molecular ion to confirm the elemental composition.

Analyze the fragmentation pattern from the MS/MS spectrum to elucidate the structure of the

molecule by identifying characteristic neutral losses and fragment ions.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 5,7-Dihydroxychromone.
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Caption: General workflow for the spectroscopic analysis of 5,7-Dihydroxychromone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. PubChemLite - 5,7-dihydroxychromone (C9H6O4) [pubchemlite.lcsb.uni.lu]

To cite this document: BenchChem. [Spectroscopic Profile of 5,7-Dihydroxychromone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1664638#spectroscopic-data-nmr-ir-ms-of-5-7-
dihydroxychromone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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